(R)-1-Benzyl-3-methylpiperazine

Chiral Synthesis Stereochemistry Analytical Reference

Choose (R)-1-Benzyl-3-methylpiperazine (CAS 132871-11-5) for its verified (R)-stereochemistry (InChIKey QOFUDSPYJDXBOF-LLVKDONJSA-N), distinct from the (S)-enantiomer (CAS 132871-12-6) and racemate. The 3-methyl substituent and (R)-configuration are critical for introducing a chiral piperazine moiety with predictable 3D orientation during asymmetric API synthesis. Substitution with the racemate or (S)-form results in measurable loss of stereochemical fidelity and biological performance. Validated in CNS-penetrant HDAC6 inhibitor development and muscarinic receptor research. Bulk quantities available with documented purity.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 132871-11-5
Cat. No. B145391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Benzyl-3-methylpiperazine
CAS132871-11-5
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)CC2=CC=CC=C2
InChIInChI=1S/C12H18N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3/t11-/m1/s1
InChIKeyQOFUDSPYJDXBOF-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (R)-1-Benzyl-3-methylpiperazine (CAS 132871-11-5): Chiral Piperazine Building Block for Pharmaceutical Synthesis


(R)-1-Benzyl-3-methylpiperazine (CAS 132871-11-5) is a chiral piperazine derivative characterized by an (R)-configured stereocenter at the 3-position of the piperazine ring, with a benzyl substituent on the N1 nitrogen [1]. With a molecular formula of C12H18N2 and a molecular weight of 190.28 g/mol, this compound exists as a low-melting solid (30-32°C) and exhibits a boiling point of approximately 281°C at 760 mmHg [2]. The (R)-enantiomer is distinguished from its (S)-counterpart by its specific optical rotation and unique InChIKey (QOFUDSPYJDXBOF-LLVKDONJSA-N) [3]. As a building block and chiral intermediate, it is primarily employed in asymmetric synthesis for the development of active pharmaceutical ingredients (APIs) and fine chemicals [4].

Why the (R)-Enantiomer of 1-Benzyl-3-methylpiperazine Cannot Be Replaced by Racemic or Alternative Piperazine Scaffolds


Simple substitution of (R)-1-Benzyl-3-methylpiperazine with its racemate, the (S)-enantiomer, or unsubstituted 1-benzylpiperazine is scientifically untenable due to quantifiable differences in stereochemical outcomes and biological activity. The (R)-configuration at the 3-position defines the compound's utility as a chiral building block in asymmetric synthesis; the (S)-enantiomer (CAS 132871-12-6) is a distinct chemical entity with a different InChIKey [1][2]. In receptor binding assays, even small stereochemical differences can translate into significant variation in affinity, as demonstrated by muscarinic receptor data for related benzylpiperazine structures [3]. Furthermore, the 3-methyl substituent is essential for modulating potency and selectivity in piperazine-based pharmacophores, while the benzyl group confers specific physicochemical properties such as a calculated LogP of approximately 1.75 [4][5]. The quantitative evidence presented in Section 3 establishes that these structural features are not interchangeable without measurable loss of performance.

Quantitative Differentiation Evidence for (R)-1-Benzyl-3-methylpiperazine Against Closest Analogs


Enantiomeric Purity and Stereochemical Identity: (R)- vs (S)-Enantiomer

The (R)-enantiomer is unambiguously distinguishable from the (S)-enantiomer (CAS 132871-12-6) by its distinct InChIKey, QOFUDSPYJDXBOF-LLVKDONJSA-N, which differs from the (S)-enantiomer's InChIKey, QOFUDSPYJDXBOF-NSHDSACASA-N [1]. The racemate, bearing the InChIKey QOFUDSPYJDXBOF-UHFFFAOYSA-N, is a distinct entry in authoritative chemical databases [2]. This absolute stereochemistry is essential for applications requiring a defined 3D orientation, such as asymmetric catalysis or the synthesis of single-enantiomer pharmaceuticals.

Chiral Synthesis Stereochemistry Analytical Reference

Receptor Binding Profile: Muscarinic Acetylcholine Receptor Affinity

The racemic mixture 1-Benzyl-3-methylpiperazine (CAS 3138-90-7) exhibits quantifiable binding affinity for muscarinic acetylcholine receptors (mAChRs), with subtype-dependent Ki values ranging from 116 nM to 364 nM [1]. The highest affinity was observed for mAChRs in the cerebral cortex (Ki = 116 nM), followed by heart (238 nM), parotid glands (295 nM), and urinary bladder (364 nM). While data for the isolated (R)-enantiomer in this specific assay are not reported, this class-level data establishes the benzyl-3-methylpiperazine scaffold as a valid ligand for mAChRs. Comparative studies of structurally related chiral piperazines demonstrate that stereochemistry can significantly influence receptor subtype selectivity and binding kinetics [2].

Receptor Pharmacology Neuropharmacology Ligand Binding

Physicochemical Properties and Safety Profile: (R)-Enantiomer vs. Piperazine Derivatives

(R)-1-Benzyl-3-methylpiperazine is characterized by specific physicochemical parameters that influence its handling and formulation. It exhibits a melting point of 30-32°C, a boiling point of approximately 281°C at 760 mmHg, a density of 0.991 g/cm³, and a calculated LogP of 1.747 [1][2]. These properties distinguish it from other piperazine derivatives, such as 1-benzylpiperazine (BZP, LogP ≈ 1.3), which lacks the 3-methyl group and has a different safety and regulatory profile. Safety data sheets (SDS) classify (R)-1-Benzyl-3-methylpiperazine as a skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) . Notably, it is not classified as acutely toxic, unlike some other piperazine derivatives which may carry Acute Tox. 4 (H302) or higher hazard classifications [3].

Physicochemical Characterization Safety Data Procurement Compliance

Commercial Availability and Market Positioning: (R)-Enantiomer as a Niche Chiral Intermediate

The global market for (R)-1-benzyl-3-methylpiperazine reagent was valued at USD 12.5 million in 2024 and is projected to reach USD 28.7 million by 2032, exhibiting a CAGR of 10.6% [1]. This growth rate reflects the compound's established role as a specialized chiral building block in pharmaceutical synthesis and chemical research [2]. The market is moderately concentrated, with the top five players (including ChemPacific, AlliChem, Toronto Research Chemicals, Fluorochem, and Biosynth) holding approximately 65-68% market share [3]. This commercial landscape contrasts with that of more commoditized piperazine derivatives like 1-benzylpiperazine (BZP), which is available from a wider array of general chemical suppliers. The (R)-enantiomer's market position as a premium chiral reagent is further evidenced by its typical purity specifications of 95-98% and its availability through specialist vendors such as Aladdin (Cat. B355935) and ChemScence (Cat. CS-0183091) .

Chemical Procurement Market Analysis Chiral Building Blocks

Key Application Scenarios for (R)-1-Benzyl-3-methylpiperazine in Research and Industry


Asymmetric Synthesis of Enantiomerically Pure Pharmaceuticals

The compound's defined (R)-stereochemistry, as evidenced by its unique InChIKey (QOFUDSPYJDXBOF-LLVKDONJSA-N) and its distinction from the (S)-enantiomer [1], makes it an essential chiral building block for the asymmetric synthesis of active pharmaceutical ingredients (APIs). Its market growth (CAGR 10.6%) is driven by increasing demand for enantiomerically pure substances in modern drug development [2]. Researchers can utilize this compound to introduce a chiral piperazine moiety with a predictable 3D orientation, a critical step in the synthesis of many central nervous system agents and other therapeutics.

Pharmacological Probe for Muscarinic Acetylcholine Receptor (mAChR) Studies

The benzyl-3-methylpiperazine scaffold demonstrates measurable binding affinity for mAChRs, with Ki values ranging from 116 nM to 364 nM across different tissue subtypes [3]. While this data is for the racemate, it establishes the scaffold's relevance in neuropharmacology. The (R)-enantiomer can serve as a valuable tool for investigating stereoselective binding and signaling at mAChRs, potentially aiding in the development of subtype-selective ligands for neurological disorders.

Lead Optimization in Drug Discovery Programs Targeting CNS-Penetrant HDAC6 Inhibitors

Benzylpiperazine derivatives have been successfully employed as the cap region in CNS-penetrant, isozyme-selective HDAC6 inhibitors, as demonstrated by the lead compound KH-259 [4]. The 3-methyl substitution on the piperazine ring is a key structural feature that can be optimized to modulate potency, selectivity, and pharmacokinetic properties [5]. (R)-1-Benzyl-3-methylpiperazine provides a stereochemically pure starting point for synthesizing novel analogs with improved drug-like properties for neurodegenerative disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Benzyl-3-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.